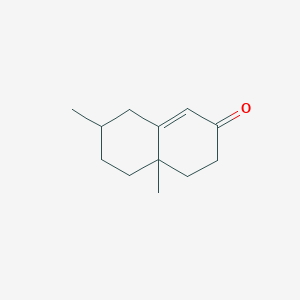
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings, which can undergo various chemical modifications. This particular compound is notable for its hexahydro structure, indicating the presence of additional hydrogen atoms compared to the standard naphthalene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 4a,7-Dimethyl-naphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process would include the purification of the final product through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or materials.
Mécanisme D'action
The mechanism of action of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a,7-Dimethyl-naphthalene: Lacks the hexahydro structure, making it less saturated.
Hexahydronaphthalene: Similar hydrogenation but without the dimethyl groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with different hydrogenation pattern.
Uniqueness
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is unique due to its specific hydrogenation pattern and the presence of dimethyl groups, which can influence its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
61187-86-8 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4a,7-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-3-5-12(2)6-4-11(13)8-10(12)7-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LROHDRDYRKPWOS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC(=O)C=C2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



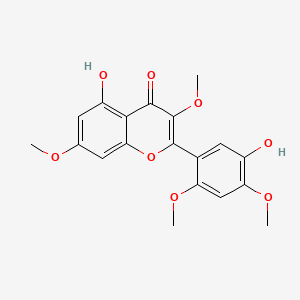
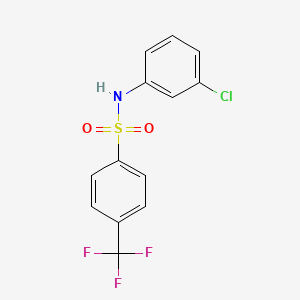
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)


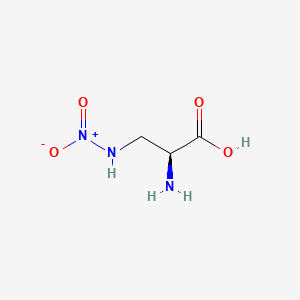
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)



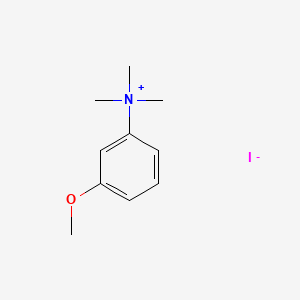

![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
